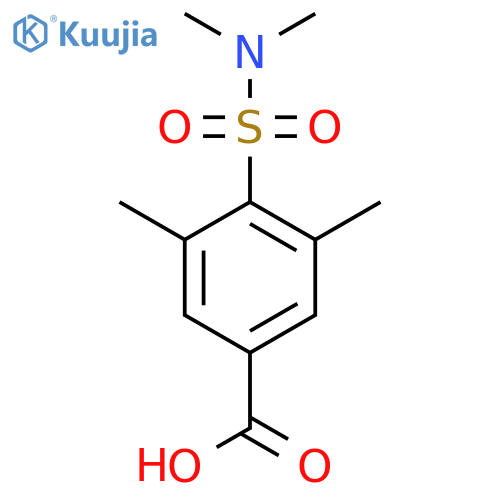

Cas no 2137703-15-0 (4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid)

4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2137703-15-0

- 4-(dimethylsulfamoyl)-3,5-dimethylbenzoic acid

- EN300-703210

- 4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid

-

- インチ: 1S/C11H15NO4S/c1-7-5-9(11(13)14)6-8(2)10(7)17(15,16)12(3)4/h5-6H,1-4H3,(H,13,14)

- InChIKey: RIYHYULWWKFMLC-UHFFFAOYSA-N

- SMILES: S(C1C(C)=CC(C(=O)O)=CC=1C)(N(C)C)(=O)=O

計算された属性

- 精确分子量: 257.07217913g/mol

- 同位素质量: 257.07217913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 373

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.3

- トポロジー分子極性表面積: 83.1Ų

4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-703210-1.0g |

4-(dimethylsulfamoyl)-3,5-dimethylbenzoic acid |

2137703-15-0 | 1g |

$0.0 | 2023-06-06 |

4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acidに関する追加情報

Research Briefing on 4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic Acid (CAS: 2137703-15-0)

4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid (CAS: 2137703-15-0) is a small molecule compound that has recently garnered attention in the chemical biology and pharmaceutical research communities. This compound, characterized by its dimethylsulfamoyl and dimethylbenzoic acid functional groups, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a candidate for further drug development.

The synthesis of 4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid involves multi-step organic reactions, with a focus on achieving high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound. These studies confirm its structural integrity and provide insights into its stability under various conditions, which is critical for its potential use in pharmaceutical formulations.

Recent pharmacological investigations have highlighted the compound's ability to interact with specific enzyme targets, particularly those involved in inflammatory and metabolic pathways. In vitro studies demonstrate its inhibitory effects on certain kinases and sulfotransferases, suggesting potential applications in treating inflammatory diseases and metabolic disorders. Furthermore, preliminary in vivo studies in animal models have shown favorable pharmacokinetic profiles, including good oral bioavailability and moderate half-life, which are essential traits for further drug development.

One of the most notable findings is the compound's role as a modulator of sulfonation pathways, which are critical in drug metabolism and detoxification processes. By targeting these pathways, 4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid could potentially enhance the efficacy of co-administered drugs or reduce adverse effects. This dual functionality makes it a valuable candidate for combination therapies, particularly in oncology and autoimmune diseases.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research is focused on structural modifications to improve its binding affinity and reduce potential toxicity. Computational modeling and structure-activity relationship (SAR) studies are being utilized to guide these modifications, with the aim of developing derivatives with enhanced therapeutic profiles.

In conclusion, 4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid (CAS: 2137703-15-0) represents a promising scaffold for drug discovery, with demonstrated biological activity and favorable pharmacokinetic properties. Ongoing research aims to further elucidate its mechanisms of action and explore its therapeutic potential in various disease contexts. The compound's unique chemical features and biological effects position it as a noteworthy candidate for future pharmaceutical development.

2137703-15-0 (4-(Dimethylsulfamoyl)-3,5-dimethylbenzoic acid) Related Products

- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)

- 1007944-45-7(N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)

- 191868-23-2(1-(4-Cyanophenyl)-n-methylmethanesulfonamide)

- 2021567-78-0(1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine)

- 1352548-97-0((R)-2-((2-Fluorophenoxy)methyl)oxirane)

- 2229329-66-0(4-1-(3-bromo-2-methylphenyl)ethylpiperidine)

- 62023-62-5((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)

- 88606-96-6(Butofilolol maleate)

- 1261482-22-7(3,4'-Bis(trifluoromethyl)-4-methoxybiphenyl)

- 2633686-29-8(1-methyl-2-(2-nitroethenyl)-1H-imidazole)